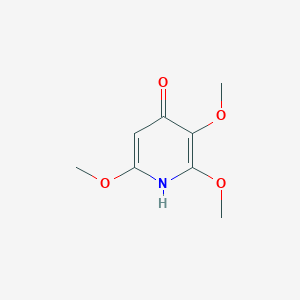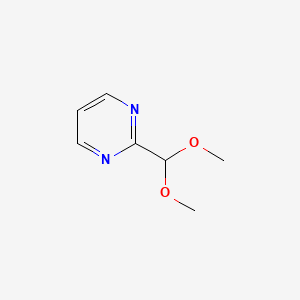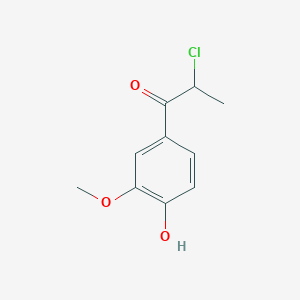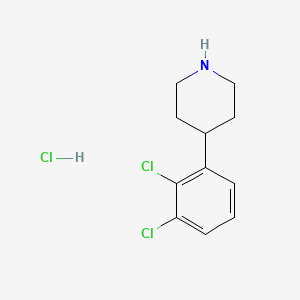
2,3,6-Trimethoxypyridin-4-ol
Overview
Description
Synthesis Analysis
2,3,6-Trimethoxypyridine can be synthesized through various methods such as the reaction of pyridine-2,3,6-trione with methanol in the presence of a dehydrating agent. This synthesis method yields 2,3,6-trimethoxypyridin-4-ol as a by-product.Molecular Structure Analysis
The molecular formula of 2,3,6-Trimethoxypyridin-4-ol is C8H11NO4. It is a derivative of pyridine and has three methoxy groups at positions 2, 3, and 6 of the pyridine ring.Physical And Chemical Properties Analysis
2,3,6-Trimethoxypyridin-4-ol is a pale yellow crystalline solid that appears as a powder. It is slightly soluble in water and soluble in organic solvents such as ethanol, methanol, and chloroform. The compound has a molecular weight of 169.18 g/mol and a density of 1.2 g/cm3.Scientific Research Applications
Medicinal Chemistry: Anti-tubercular Agents
“2,3,6-Trimethoxypyridin-4-ol” has been utilized in the design and synthesis of anti-tubercular agents. These compounds are evaluated for their activity against Mycobacterium tuberculosis and are crucial in the development of new therapies for tuberculosis .
Organic Synthesis: Heterocyclic Building Blocks
In organic synthesis, this compound serves as a heterocyclic building block. It’s used to construct complex molecules that can have various applications, ranging from pharmaceuticals to materials science .
Drug Discovery: MEK Inhibitors
The compound plays a role in the discovery of MEK inhibitors, which are drugs that can promote oligodendrocytes generation and myelin formation, potentially offering new treatments for demyelinating diseases like multiple sclerosis .
Industrial Applications: Chemical Synthesis
“2,3,6-Trimethoxypyridin-4-ol” is used in chemical synthesis processes within industrial applications. It’s a versatile tool for advancing scientific knowledge and developing innovative solutions.
Environmental Research: Analytical Studies
This compound is also relevant in environmental research, where it may be used in analytical studies to understand environmental processes and the behavior of organic compounds in natural settings .
Material Science: Advanced Material Development
In material science, “2,3,6-Trimethoxypyridin-4-ol” can contribute to the development of advanced materials. Its properties can be harnessed to create new materials with specific characteristics for various applications .
Safety And Hazards
The safety data sheet for a similar compound, (2,3,6-Trimethoxypyridin-4-yl)methanol, indicates that it may cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
2,3,6-trimethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-11-6-4-5(10)7(12-2)8(9-6)13-3/h4H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIKKUWKZCDXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C(N1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethoxypyridin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![tert-butyl N-[1-(4-aminopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1455969.png)
![Methyl thieno[2,3-C]pyridine-7-carboxylate](/img/structure/B1455970.png)
![1-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1455971.png)